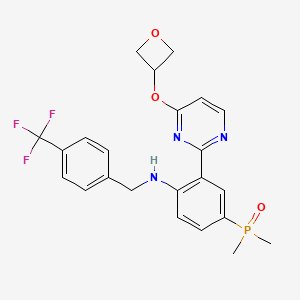
Tead-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tead-IN-9 is a small molecule inhibitor that targets TEAD1, a transcription factor involved in the Hippo signaling pathway. This pathway plays a crucial role in regulating cell proliferation, apoptosis, and organ size. By inhibiting TEAD1, this compound effectively disrupts the binding of Yes-associated protein (YAP) to TEAD, thereby blocking the transcriptional function of the YAP-TEAD complex .
Métodos De Preparación
Tead-IN-9 is synthesized through a series of chemical reactions that involve the formation of a phosphorylated aryl structure. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized by reacting a substituted aryl halide with a phosphine reagent under palladium-catalyzed conditions.
Functionalization: The core structure is then functionalized by introducing various substituents through nucleophilic substitution reactions.
Purification: The final product is purified using chromatographic techniques to obtain this compound with high purity.
Análisis De Reacciones Químicas
Tead-IN-9 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions of this compound can be carried out using reducing agents such as sodium borohydride and lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Tead-IN-9 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of the Hippo signaling pathway in cancer progression.
Stem Cell Research: this compound is employed to explore the regulation of stem cell identity and lineage specification.
Drug Development: this compound serves as a lead compound for developing new therapeutic agents targeting the Hippo pathway.
Mecanismo De Acción
Tead-IN-9 exerts its effects by targeting the palmitoyl pocket of TEAD1. This binding effectively inhibits the interaction between YAP and TEAD, thereby blocking the transcriptional activity of the YAP-TEAD complex. The inhibition of this complex disrupts the downstream signaling of the Hippo pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
Tead-IN-9 is unique among TEAD inhibitors due to its specific targeting of the palmitoyl pocket of TEAD1. Similar compounds include:
Novel Indazole Compounds: These compounds also inhibit TEAD1 but have different chemical structures and mechanisms of action compared to this compound.
Other TEAD Inhibitors: Various other small molecule inhibitors target different regions of the TEAD protein, each with unique binding properties and inhibitory effects.
This compound stands out due to its high specificity and potency in inhibiting TEAD1, making it a valuable tool in scientific research and drug development.
Propiedades
Fórmula molecular |
C23H23F3N3O3P |
|---|---|
Peso molecular |
477.4 g/mol |
Nombre IUPAC |
4-dimethylphosphoryl-2-[4-(oxetan-3-yloxy)pyrimidin-2-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]aniline |
InChI |
InChI=1S/C23H23F3N3O3P/c1-33(2,30)18-7-8-20(28-12-15-3-5-16(6-4-15)23(24,25)26)19(11-18)22-27-10-9-21(29-22)32-17-13-31-14-17/h3-11,17,28H,12-14H2,1-2H3 |
Clave InChI |
IWJBZQZDYNUOPM-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)C1=CC(=C(C=C1)NCC2=CC=C(C=C2)C(F)(F)F)C3=NC=CC(=N3)OC4COC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine](/img/structure/B12366879.png)
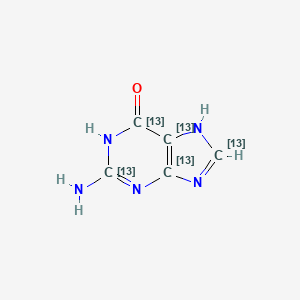
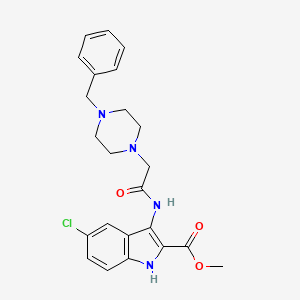
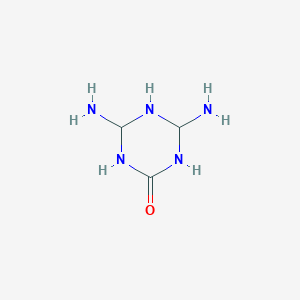
![Sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate](/img/structure/B12366900.png)

![4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid](/img/structure/B12366906.png)
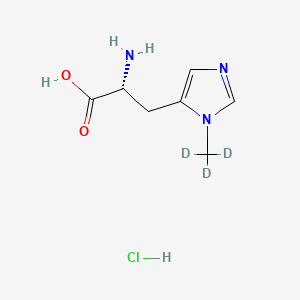


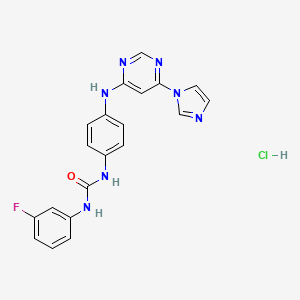
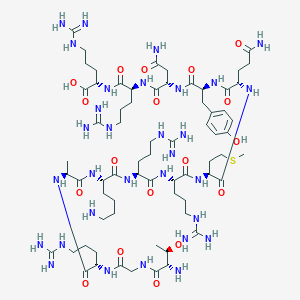

![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic acid](/img/structure/B12366966.png)
